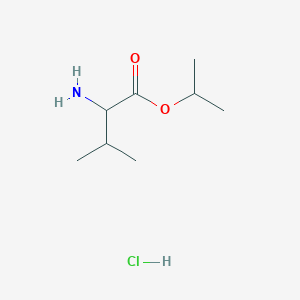

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-amino-3-methylbutanoate hydrochloride typically involves the esterification of L-valine with isopropanol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of amino acid metabolism and enzyme kinetics.

Medicine: The compound is investigated for its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

- Isopropyl L-alaninate hydrochloride

- Isopropyl L-leucinate hydrochloride

- Isopropyl L-isoleucinate hydrochloride

Uniqueness

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride is unique due to its specific structural configuration and reactivity. It offers distinct advantages in terms of stability and reactivity compared to other similar compounds .

Biological Activity

Propan-2-yl 2-amino-3-methylbutanoate hydrochloride, commonly referred to as isopropyl 2-amino-3-methylbutanoate hydrochloride, is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its potential therapeutic applications and role in metabolic processes.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Weight : Approximately 181.66 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to the hydrochloride salt form.

The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for key enzymes involved in amino acid metabolism, facilitating biochemical reactions essential for cellular functions. The compound's ability to participate in reactions such as oxidation and reduction further underscores its versatility in biochemical applications.

Biological Activities

-

Amino Acid Metabolism :

- This compound is utilized in studies related to amino acid metabolism, contributing to the understanding of metabolic pathways and enzyme kinetics.

-

Therapeutic Potential :

- Investigations into the therapeutic applications of this compound suggest its potential use in treating metabolic disorders and other conditions related to amino acid imbalances.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Isopropyl L-alaninate hydrochloride | Moderate | Amino acid metabolism |

| Isopropyl L-leucinate hydrochloride | High | Potential anticancer properties |

| Isopropyl L-isoleucinate hydrochloride | High | Enzyme inhibition |

The unique structural configuration of this compound offers distinct advantages in stability and reactivity compared to its analogs.

Study on Antiproliferative Activity

A study examined the antiproliferative effects of various amino acid derivatives, including those structurally similar to this compound. The findings revealed that these compounds exhibited significant activity against HeLa cells, with IC50 values indicating their effectiveness compared to standard chemotherapeutics like doxorubicin .

Enzyme Kinetics Investigation

Another research focused on the enzyme kinetics involving this compound, demonstrating its role as a substrate for specific enzymes. The study highlighted how variations in concentration affected enzymatic activity, providing insights into its potential applications in metabolic engineering .

Properties

Molecular Formula |

C8H18ClNO2 |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

propan-2-yl 2-amino-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5(2)7(9)8(10)11-6(3)4;/h5-7H,9H2,1-4H3;1H |

InChI Key |

XHQDDUMWIYOHDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC(C)C)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.